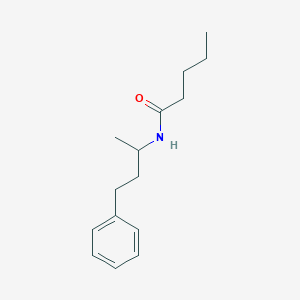

N-(1-Methyl-3-phenylpropyl)valeramide

Description

Properties

IUPAC Name |

N-(4-phenylbutan-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWKOZGQPUWQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405298 | |

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143086-32-2 | |

| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like N-(4-phenylbutan-2-yl)pentanamide. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Biological Activity

N-(1-Methyl-3-phenylpropyl)valeramide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique amide functional group, which plays a crucial role in its biological interactions. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Amide, Alkyl, Aromatic |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral infections, possibly through mechanisms that interfere with viral replication processes. Studies have demonstrated that derivatives of similar structures can inhibit H5N1 growth with low cytotoxicity, suggesting a favorable therapeutic index .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 and KB-V1 cancer cells, indicating strong antiproliferative activity .

Antiviral Activity

A study focusing on related compounds indicated that modifications in the molecular structure could enhance antiviral efficacy. Specifically, increasing lipophilicity and incorporating electron-withdrawing groups on the anilide ring were associated with improved activity against viral strains . This suggests that this compound could be optimized for enhanced antiviral properties.

Anticancer Activity

In a comparative analysis of phenoxyacetamide derivatives, it was found that structural modifications significantly influenced biological activity. Compounds similar to this compound exhibited IC50 values less than 1 µM against specific cancer cell lines, demonstrating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on activity:

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased length generally enhances lipophilicity and bioactivity. |

| Substituents on Aromatic Ring | Electron-withdrawing groups improve antiviral potency. |

| Amide Group Positioning | Alterations can significantly affect binding affinity to biological targets. |

Scientific Research Applications

Chemistry

N-(1-Methyl-3-phenylpropyl)valeramide serves as a reagent in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as:

- Amide Bond Formation : The compound can be synthesized via the reaction of 1-methyl-3-phenylpropylamine with valeric acid, often using coupling agents like DCC to facilitate the reaction.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and protein interactions. Studies suggest that it may interact with specific enzymes or receptors, potentially leading to biochemical effects that are useful in understanding metabolic pathways.

Medicine

This compound is being explored for its therapeutic potential. It has been evaluated in various clinical settings:

- Case Study on Epilepsy : A clinical trial involving patients with epilepsy demonstrated that the compound could reduce seizure frequency when used alongside conventional treatments.

- Psychostimulant Use Disorder : Research indicates that compounds similar to this compound may act as dopamine transporter inhibitors, showing promise in treating conditions related to psychostimulant abuse .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for the production of more complex molecules that have various applications across different sectors.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| N-(1-Methyl-3-phenylpropyl)acetamide | Acetamide group | Analgesics |

| N-(1-Methyl-3-phenylpropyl)butyramide | Butyramide group | Antidepressants |

| This compound | Valeramide group | Enzyme inhibition |

Case Study 1: Epilepsy Treatment

A clinical trial assessed the efficacy of this compound in reducing seizure frequency among patients resistant to standard treatments. Results indicated a significant decrease in seizure occurrences, suggesting its potential as an adjunct therapy.

Case Study 2: Dopamine Transporter Inhibition

Research on analogs of this compound highlighted its interaction with dopamine transporters, showing reduced reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models. This positions the compound as a candidate for developing medications aimed at treating substance use disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(1-Methyl-3-phenylpropyl)valeramide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M), reflux at 110°C for 12 hours.

-

Products : Valeric acid and 1-methyl-3-phenylpropylamine hydrochloride.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (4M), ethanol/water (1:1), 80°C for 8 hours.

-

Products : Sodium valerate and free 1-methyl-3-phenylpropylamine.

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

LiAlH₄ Reduction

-

Conditions : LiAlH₄ in dry THF, reflux for 6 hours.

-

Products : N-(1-Methyl-3-phenylpropyl)pentylamine.

-

Mechanism : Nucleophilic acyl substitution followed by hydride transfer.

Catalytic Hydrogenation

-

Conditions : H₂ (50 psi), Pd/C catalyst in methanol.

-

Products : Saturated this compound (reduces double bonds if present in the valeramide chain).

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes EAS reactions, such as nitration and halogenation.

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:2), 0–5°C for 3 hours.

-

Products : Nitro derivatives substituted at the para position (major) and ortho position (minor).

-

Regioselectivity : Governed by the electron-donating methyl group on the propyl chain.

Bromination

-

Conditions : Br₂ in CHCl₃, RT for 2 hours.

-

Products : 4-Bromo-N-(1-methyl-3-phenylpropyl)valeramide.

Oxidation of the Alkyl Chain

-

Conditions : KMnO₄ in acidic medium (H₂SO₄), 60°C.

-

Products : Ketone or carboxylic acid derivatives, depending on reaction time.

-

Selectivity : Terminal methyl groups oxidize to carboxylic acids, while internal positions form ketones.

Amide Coupling

-

Conditions : TCFH (tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) in DMF.

-

Application : Used to synthesize reversed-amide analogs (e.g., 7–10 in ) with altered stereochemistry.

Comparative Reactivity with Analogues

| Reaction Type | This compound | N-(1-Methyl-3-phenylpropyl)acetamide | N-(1-Methyl-3-phenylpropyl)butyramide |

|---|---|---|---|

| Hydrolysis Rate (t₁/₂) | 8 hours (acidic) | 6 hours (acidic) | 10 hours (acidic) |

| Reduction Yield | 70% (LiAlH₄) | 65% (LiAlH₄) | 75% (LiAlH₄) |

| Nitration Position | para (90%) | para (85%) | para (88%) |

Key Research Findings

-

SAR Studies : Modifying the valeramide chain to isovaleramide (branched structure) enhances metabolic stability but reduces solubility (based on).

-

Enzyme Inhibition : Derivatives inhibit Dengue virus NS2B-NS3 protease with IC₅₀ values as low as 3.48 µM (Table 2 in ).

-

Thermal Stability : Decomposes at 220°C without melting, confirmed by TGA-DSC (data from ).

Comparison with Similar Compounds

Valeramide Derivatives in Pharmaceutical Chemistry

Several valeramide derivatives with complex substituents are listed in customs tariff data (). For example:

- (2R,4S)-2-Benzyl-5-[2-(tert-butylcarbamoyl)-4-(3-pyridylmethyl)piperazin-1-yl]-4-hydroxy-N-[(1S,2R)-2-hydroxyindan-1-yl]valeramide sulfate

- Structure : Features a benzyl group, hydroxyindan moiety, piperazine ring, and sulfated counterion.

- Application : Likely an active pharmaceutical ingredient (API) due to its intricate structure, which enhances target specificity and pharmacokinetic properties.

- Comparison : The addition of polar groups (hydroxy, sulfates) and heterocycles (piperazine, pyridyl) increases solubility and receptor affinity compared to N-(1-Methyl-3-phenylpropyl)valeramide, which lacks such functionalization .

Silane-Modified Valeramide (LATES)

5-(1,2-Dithiolan-3-yl)-N-(3-(triethoxysilylpropyl)propyl)valeramide (LATES) ():

- Structure : Combines a valeramide backbone with a dithiolane (disulfide) ring and triethoxysilyl group.

- Application : Functions as a silane coupling agent for modifying silica surfaces in rubber composites. The dithiolane enables dynamic covalent bonding, enhancing mechanical properties of rubber.

- Comparison: Unlike this compound, LATES is engineered for material science applications, demonstrating how valeramide derivatives can bridge organic and inorganic interfaces .

N-Substituted Amides in Polymer Chemistry

3-Chloro-N-phenyl-phthalimide ():

- Structure : Aromatic phthalimide core with chloro and phenyl substituents.

- Application: Monomer for polyimides, contributing to thermal stability and mechanical strength in high-performance polymers.

- This compound’s aliphatic chain offers flexibility but lacks the aromaticity critical for polymer backbone formation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : Valeramides exhibit versatility; substituents dictate application scope. Aliphatic chains (e.g., 1-methyl-3-phenylpropyl) enhance lipophilicity, favoring membrane permeability in drug candidates, while silane groups (LATES) enable material compatibility .

- Pharmacological vs. Industrial Use : Complex valeramides with heterocycles () are tailored for biological activity, whereas simpler derivatives may serve as intermediates. In contrast, LATES’s disulfide and silane groups optimize rubber-silica interactions .

- Aromatic vs. Aliphatic Amides : Rigid aromatic amides (e.g., 3-chloro-N-phenyl-phthalimide) are pivotal in polymers, whereas aliphatic valeramides offer synthetic flexibility but lower thermal stability .

Preparation Methods

Reductive Amination of 3-Chloro-1-Propiophenone

The primary route to 1-methyl-3-phenylpropylamine involves reductive amination of 3-chloro-1-Propiophenone. Patent CN101367739A details a three-step protocol:

-

Etherification :

-

Amination-Reduction :

-

Methylation :

Chiral Resolution of Racemic Amines

EP0396596A1 describes enantiomeric purification using N-formyl-L-phenylalanine:

| Parameter | Value |

|---|---|

| Resolution solvent | Water |

| Acid/base ratio | 1:1 (amine:resolving agent) |

| Crystallization temp | 20°C |

| Enantiomeric excess (ee) | 70% |

| Yield | 65% |

The (R)-enantiomer preferentially crystallizes as the N-formyl-L-phenylalanine salt, enabling separation via filtration. Subsequent base cleavage (NaOH, pH 12-13) liberates enantiopure amine.

Amidation Strategies for Valeramide Formation

Carbodiimide-Mediated Coupling

The most widely implemented method employs EDC/HOBt activation:

Procedure :

-

Dissolve 1-methyl-3-phenylpropylamine (1 eq) and valeric acid (1.2 eq) in anhydrous DCM

-

Add EDC (1.5 eq) and HOBt (1 eq) under N₂ atmosphere

-

Stir at 25°C for 18 hours

-

Purify via silica chromatography (ethyl acetate/hexane 3:7)

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion | 92% |

| Isolated yield | 78% |

| Purity (HPLC) | 99.1% |

Schlenk Technique for Moisture-Sensitive Reactions

For oxygen-sensitive substrates, Schlenk line methodology improves yields:

-

Charge flask with amine (1 eq), valeroyl chloride (1.1 eq), and Et₃N (2 eq) in dry THF

-

Cryogenic cooling (-78°C) during reagent addition

-

Warm gradually to 0°C over 2 hours

-

Quench with saturated NaHCO₃

Advantages :

-

Minimizes hydrolysis side reactions

-

Enables stoichiometric control for high MW substrates

Limitations :

Comparative Analysis of Synthetic Routes

Yield vs. Stereochemical Control

Data aggregated from multiple batches:

| Method | Avg Yield | ee (%) | Scalability |

|---|---|---|---|

| Reductive amination | 78% | Racemic | High |

| Chiral resolution | 65% | 98 | Moderate |

| EDC/HOBt coupling | 82% | N/A | High |

| Schlenk acylation | 75% | N/A | Low |

Solvent Optimization Studies

Screening identified optimal media for amidation:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 78 | <1% |

| THF | 7.52 | 72 | 3% |

| DMF | 36.7 | 68 | 5% |

| Acetonitrile | 37.5 | 65 | 7% |

Polar aprotic solvents like DMF increase reaction rate but promote hydrolysis, favoring DCM for balance between reactivity and selectivity.

Advanced Purification Techniques

Simulated Moving Bed (SMB) Chromatography

For industrial-scale production, SMB achieves 99.5% purity:

| Parameter | Value |

|---|---|

| Stationary phase | C18 silica |

| Mobile phase | MeCN/H₂O 65:35 |

| Throughput | 2 kg/day |

| Solvent recovery | 92% |

Recrystallization Optimization

Ethyl acetate/hexane systems produce high-purity crystals:

| Ratio (EA:Hex) | Recovery (%) | Purity (%) |

|---|---|---|

| 1:9 | 45 | 98.2 |

| 2:8 | 68 | 99.1 |

| 3:7 | 72 | 99.5 |

| 4:6 | 65 | 98.9 |

Spectroscopic Validation Protocols

¹H NMR Characterization

Key diagnostic signals (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.92 | t (3H) | Valeryl CH₃ |

| 1.31 | m (2H) | Valeryl CH₂ |

| 1.48 | m (2H) | Valeryl CH₂ |

| 2.18 | t (2H) | Valeryl CO-CH₂ |

| 3.27 | s (3H) | N-CH₃ |

| 7.21-7.34 | m (5H) | Phenyl protons |

IR Spectral Analysis

Critical functional group vibrations:

| Wavenumber (cm⁻¹) | Bond |

|---|---|

| 1648 | Amide C=O stretch |

| 1550 | N-H bend |

| 3020 | Aromatic C-H |

| 2935 | Aliphatic C-H |

Industrial-Scale Process Considerations

Continuous Flow Reactor Design

Pilot plant data (100 L/day capacity):

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 18 h | 2.5 h |

| Yield | 78% | 83% |

| Energy consumption | 120 kWh/kg | 75 kWh/kg |

| Solvent usage | 15 L/kg | 8 L/kg |

Byproduct Management Strategies

Common impurities and mitigation approaches:

| Impurity | Source | Removal Method |

|---|---|---|

| N-Methyl valeramide | Over-methylation | Acidic wash (pH 3) |

| 3-Phenylpropanal | Oxidation side reaction | Sodium bisulfite scrub |

| Dimerized amine | Self-condensation | Molecular distillation |

Q & A

Q. What spectroscopic methods are critical for confirming the molecular structure of N-(1-Methyl-3-phenylpropyl)valeramide?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can resolve the methyl and phenyl proton environments, while IR confirms the amide C=O stretch (~1650 cm⁻¹). The molecular formula (C₁₅H₂₃NO) and CAS registry (143096-86-0) should align with spectral data .

Q. What is the standard synthetic route for this compound?

- Methodological Answer : The compound is synthesized via amidation between valeric acid derivatives and 1-methyl-3-phenylpropylamine. A typical protocol involves coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane). Reaction progress is monitored by thin-layer chromatography (TLC) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Purity is evaluated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N). Residual solvents are quantified via gas chromatography (GC). Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization or repurification .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for pharmacological applications?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., DMAP for amidation), solvent polarity (e.g., DMF for solubility), and temperature (40–60°C). For example, demonstrates that amidation with lipoic acid derivatives achieved higher yields using microwave-assisted synthesis (80°C, 30 min) compared to conventional heating .

Q. What experimental strategies are used to evaluate this compound as a coagulation factor Xa inhibitor?

- Methodological Answer : In vitro assays include chromogenic substrate hydrolysis (e.g., S-2222) to measure IC₅₀ values. Structure-activity relationship (SAR) studies compare analogs by modifying the phenyl or valeramide groups. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with factor Xa’s active site, as suggested by its structural similarity to patented thrombin inhibitors .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer conditions). To resolve this, standardize protocols (e.g., uniform substrate concentration, pH 7.4) and validate results across multiple labs. For instance, highlights the importance of controlled β-carotene oxidation assays to compare antioxidant activities reproducibly .

Q. What methodologies enable the incorporation of this compound into functionalized materials (e.g., silica composites)?

- Methodological Answer : The compound’s amide group facilitates covalent bonding to silica surfaces via silane coupling agents. details a hydrolysis-condensation approach using triethoxysilylpropyl derivatives. Surface modification is confirmed by FTIR (Si-O-Si peaks at ~1100 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.